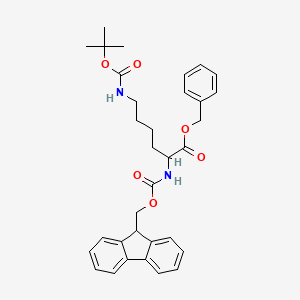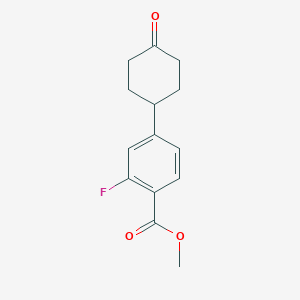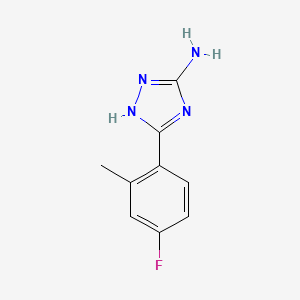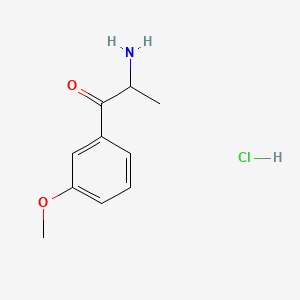
2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanone moiety. This compound is often used in pharmaceutical research and has shown promise in various biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-1-(3-methoxyphenyl)-1-propanone. The final step involves the conversion of this compound to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products: The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids .
Applications De Recherche Scientifique
2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride
- 2-Amino-1-(3-methoxyphenyl)propan-1-ol Hydrochloride
- 2-Amino-1-(3-methoxyphenyl)-1-butanone Hydrochloride
Comparison: Compared to these similar compounds, 2-Amino-1-(3-methoxyphenyl)-1-propanone Hydrochloride is unique due to its specific structural features and the presence of the propanone moietyFor instance, the propanone group may enhance its ability to participate in certain chemical reactions or interact with specific biological targets .
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
2-amino-1-(3-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)10(12)8-4-3-5-9(6-8)13-2;/h3-7H,11H2,1-2H3;1H |
Clé InChI |
OOEQXLDXPPRBKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=CC=C1)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)
![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)

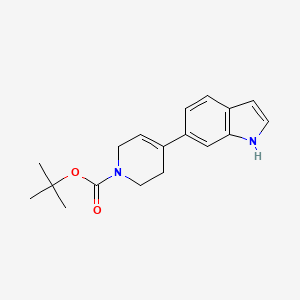
![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)


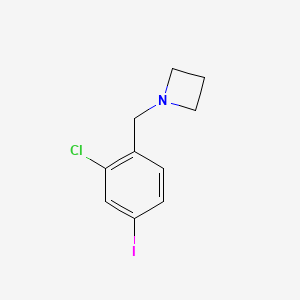
![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
